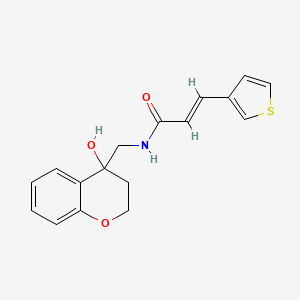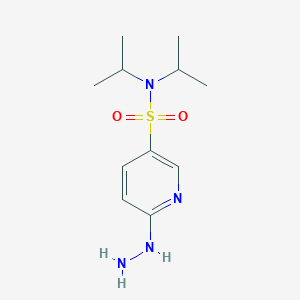![molecular formula C24H26ClN3OS B2620491 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide CAS No. 906241-82-5](/img/structure/B2620491.png)
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide, also known as Compound X, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X involves the inhibition of various enzymes and receptors, including histone deacetylases and dopamine receptors. Inhibition of these targets leads to the activation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and physiological effects:
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. In addition, 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X in lab experiments is its potent activity against various targets, including histone deacetylases and dopamine receptors. However, one of the limitations of using 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X, including its potential as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to elucidate the exact mechanism of action of 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X and to optimize its pharmacological properties for clinical use.
Conclusion:
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X is a promising compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its potent activity against various targets, including histone deacetylases and dopamine receptors, makes it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X involves several steps, including the reaction of 3-chlorobenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propan-2-amine, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid. The final product is obtained by the reaction of the intermediate compound with 2-(dimethylamino)ethyl chloride.
Aplicaciones Científicas De Investigación
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In a recent study, 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide X has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3OS/c1-18(26-24(29)19-7-5-8-20(25)17-19)23(22-11-6-16-30-22)28-14-12-27(13-15-28)21-9-3-2-4-10-21/h2-11,16-18,23H,12-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQZVLKOLGGCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)


![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)
![(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2620418.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)
![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)
![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)